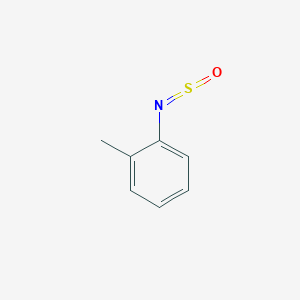![molecular formula C8H6N4S2 B097047 [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine CAS No. 16203-56-8](/img/structure/B97047.png)
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, also known as TBT, is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential applications in cancer treatment. TBT is a member of the thiazolo[5,4-d]thiazole family, which has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its broad-spectrum anti-tumor activity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Another advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its ability to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its potential toxicity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Orientations Futures
There are several future directions for research on [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine. One area of research is the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, which may lead to the identification of new targets for cancer therapy. Finally, the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine-based drug delivery systems may improve the efficacy and reduce the toxicity of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine in cancer therapy.
Méthodes De Synthèse
The synthesis of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine can be achieved through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde to form the intermediate 2-(2-chlorobenzylideneamino)benzenethiol. This intermediate is then reacted with 2-aminothiophenol in the presence of sodium ethoxide to yield [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine.
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been extensively studied for its anti-tumor activity. In vitro studies have shown that [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine inhibits the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties.
Propriétés
Numéro CAS |
16203-56-8 |
|---|---|
Nom du produit |
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
Formule moléculaire |
C8H6N4S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
InChI |
InChI=1S/C8H6N4S2/c9-7-11-3-1-2-4-6(5(3)13-7)14-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12) |
Clé InChI |
PZIJVVZKCURJTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
SMILES canonique |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
Synonymes |
Benzo[1,2-d:4,3-d]bisthiazole-2,7-diamine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




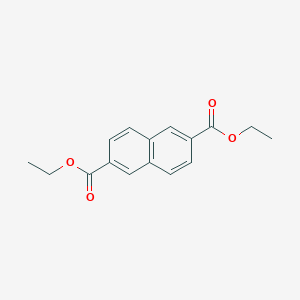
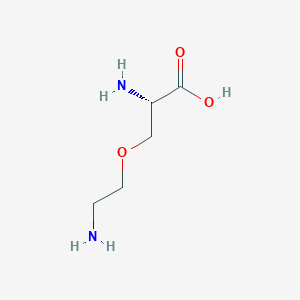
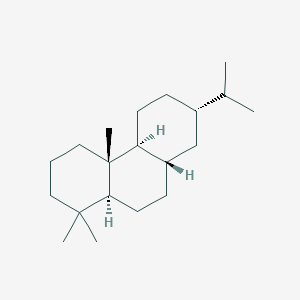

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)



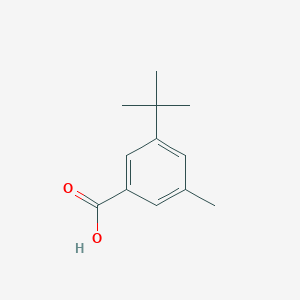


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
